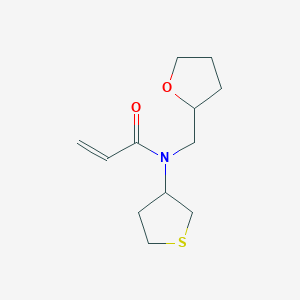

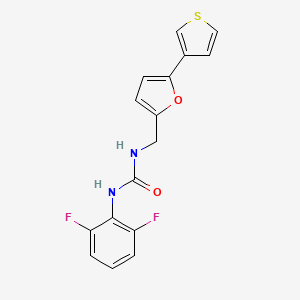

N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

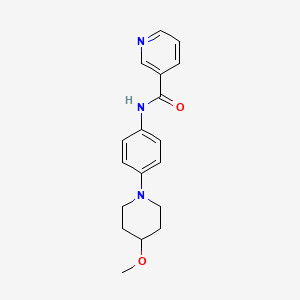

N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C12H19NO2S and its molecular weight is 241.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Copper-Catalyzed Hydrothiolation

A protocol for the copper-catalyzed hydrothiolation of N-unsaturated precursors, including allenamides, enamides, and ynamides, was reported. This method, utilizing a commercially available Cu(CH3CN)4PF6 catalyst, enables room-temperature transformation of a wide range of thiols into various thioether derivatives with good regio- and stereoselectivity (Pagès et al., 2023).

Renewable Polyamides via Thiol-Ene ‘Click’ Chemistry

Research demonstrated the use of thiol-ene ‘click’ chemistry to prepare dicarboxylic acid monomers, leading to renewable, long-chain, fatty-acid-derived linear polyamides. These polymers displayed properties such as exceptional impact resistance, tear strength, and high elasticity, highlighting the technique's potential for developing sustainable materials (Nguyen et al., 2018).

Iron(III)-Mediated Oxy-Sulfonylation

An iron-mediated process for the difunctionalization of enamides and enecarbamates with sulfinic acid salts and alcohols was described. This method offers a way to incorporate sulfur dioxide into sulfonylated products, providing a route for synthesizing biologically relevant β-amidosulfones under mild conditions (Kramer et al., 2019).

Synthesis of Glycerin Carbonate-based Intermediates

A study explored the synthesis of 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC) using UV thiol–ene coupling. This reaction, conducted without solvent or photoinitiator, led to high-yield production of dicyclocarbonates, which were then used to synthesize polyhydroxyurethanes, showcasing a solvent-free pathway for creating functional materials (Benyahya et al., 2011).

Propiedades

IUPAC Name |

N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-2-12(14)13(10-5-7-16-9-10)8-11-4-3-6-15-11/h2,10-11H,1,3-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOBDDCTFWNSBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N(CC1CCCO1)C2CCSC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-(3,4-dimethylphenyl)-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2456037.png)

![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2456047.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2456052.png)

![N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2456059.png)